Erucifoline

Übersicht

Beschreibung

Erucifoline is a natural substance that belongs to the class of benzylisoquinoline alkaloids. It is found in the herbs of Senecio argunensis . It is used as a reference substance for analytical testing and quality control .

Synthesis Analysis

Erucifoline is used as a reference substance for HPLC standards . A novel analytical method employing liquid chromatography coupled to high-resolution mass spectrometry using a quadrupole-time-of-flight hybrid analyzer (Q-TOF) was developed and validated .Molecular Structure Analysis

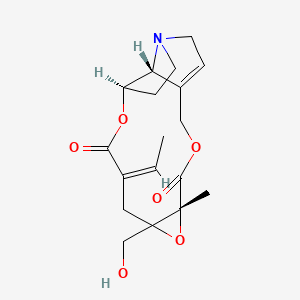

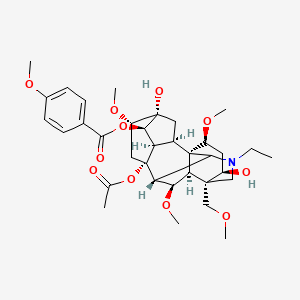

The Erucifoline molecule contains a total of 51 bonds. There are 28 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 three-membered ring, 2 five-membered rings, 1 eight-membered ring, 1 twelve-membered ring, 2 esters (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis

Erucifoline is a pyrrolizidine alkaloid that is produced by several Jacobaea species and displays toxicity towards insect herbivores . The toxicity of erucifoline has been demonstrated in various studies .Wissenschaftliche Forschungsanwendungen

Insecticide Development

Erucifoline: is a pyrrolizidine alkaloid known for its toxicity towards insect herbivores . It’s utilized in the development of insecticides, leveraging its natural deterrent properties. Researchers study its efficacy against various pests, aiming to create bio-insecticides that are environmentally friendly compared to synthetic alternatives.

Wirkmechanismus

Target of Action

Erucifoline is a pyrrolizine alkaloid that is produced by several Jacobaea species . The primary targets of erucifoline are insect herbivores . It displays toxicity towards these organisms, suggesting a role in plant defense against generalist herbivores .

Mode of Action

It is known that pyrrolizidine alkaloids, the group to which erucifoline belongs, can act as feeding deterrents and toxic compounds . This suggests that erucifoline may interact with its targets by disrupting normal feeding behavior and inducing toxicity.

Biochemical Pathways

Erucifoline is part of the pyrrolizidine alkaloids, which are divided into four main groups based on their biosynthetic route: senecionine-, jacobine-, erucifoline-, and otosenine-like pyrrolizidine alkaloids It is known that pyrrolizidine alkaloids can have negative effects on insect herbivores .

Pharmacokinetics

It is known that pyrrolizidine alkaloids can be metabolized in the liver, leading to the formation of toxic metabolites

Result of Action

The result of erucifoline’s action is the deterrence of feeding and induction of toxicity in insect herbivores . This suggests that erucifoline plays a major role in plant defense against these organisms .

Action Environment

It is known that the production of pyrrolizidine alkaloids by plants can be influenced by factors such as nutrient availability and herbivore pressure

Safety and Hazards

Eigenschaften

IUPAC Name |

(5R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-3,6,11-trioxa-15-azatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO6/c1-3-11-8-18(10-20)17(2,25-18)16(22)23-9-12-4-6-19-7-5-13(14(12)19)24-15(11)21/h3-4,13-14,20H,5-10H2,1-2H3/b11-3-/t13-,14-,17+,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQVBHHOUTTZGE-AJDQYRSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC2(C(O2)(C(=O)OCC3=CCN4C3C(CC4)OC1=O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CC2([C@@](O2)(C(=O)OCC3=CCN4[C@H]3[C@@H](CC4)OC1=O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019771 | |

| Record name | Erucifoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40158-95-0 | |

| Record name | Erucifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040158950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erucifoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

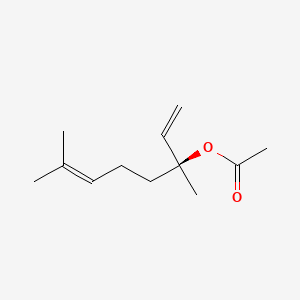

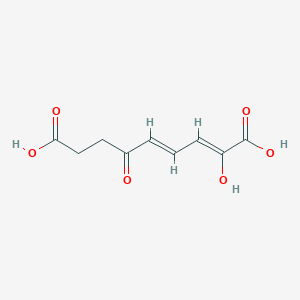

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[2-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]indol-1-yl]acetate](/img/structure/B1236393.png)

![2-[benzyl-[2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetyl]amino]benzoic acid](/img/structure/B1236396.png)

![N-{5-[4-(4-Methylpiperazin-1-YL)phenyl]-1H-pyrrolo[2,3-B]pyridin-3-YL}nicotinamide](/img/structure/B1236397.png)

![(3S)-3-[2-[4-(aminomethyl)-2-[(1R)-1-carboxyethoxy]anilino]-2-oxoethyl]-7-chloro-1,3,4,5-tetrahydrobenzo[cd]indole-2-carboxylic acid;hydrochloride](/img/structure/B1236401.png)

![(1R,5R,6R,13S,21S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B1236411.png)